3,4-Dihydroxy-5-nitrobenzoic Acid

Description

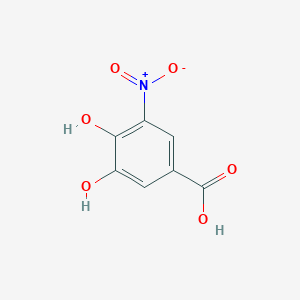

Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydroxy-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO6/c9-5-2-3(7(11)12)1-4(6(5)10)8(13)14/h1-2,9-10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDPSONAKHMNQPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30560445 | |

| Record name | 3,4-Dihydroxy-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84211-30-3 | |

| Record name | 3,4-Dihydroxy-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,4-Dihydroxy-5-nitrobenzoic Acid CAS number

An In-depth Technical Guide to 3,4-Dihydroxy-5-nitrobenzoic Acid

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with this compound. It moves beyond a simple data sheet to provide in-depth, field-proven insights into its synthesis, properties, applications, and handling.

Core Profile and Strategic Importance

This compound, identified by CAS Number 84211-30-3 , is a highly functionalized aromatic compound of significant interest in modern chemistry and pharmacology.[1][2][3] Its structure is distinguished by three key functional groups on a benzene ring: a catechol (1,2-dihydroxybenzene) unit, a carboxylic acid, and an electron-withdrawing nitro group. This unique combination makes it a versatile building block (synthon) for constructing more complex pharmaceutical agents and a valuable tool for probing biological systems.[4]

Its primary strategic importance lies in its role as a pharmaceutical intermediate and a modulator of enzyme activity. The catechol moiety is a recognized pharmacophore, crucial for interactions with various biological targets.[4] Notably, this compound is structurally related to inhibitors of enzymes like catechol-O-methyltransferase (COMT) and is a direct metabolite in the xanthine oxidase (XO) mediated oxidation of its aldehyde precursor, a pathway critical in managing conditions like hyperuricemia and gout.[4][5][6][7]

Compound Identification

| Identifier | Value |

| CAS Number | 84211-30-3[1][2][3] |

| IUPAC Name | This compound[8] |

| Synonyms | 3-Nitro-4,5-dihydroxybenzoic Acid[2] |

| Molecular Formula | C₇H₅NO₆[2] |

| Molecular Weight | 199.12 g/mol [2][8] |

Physicochemical and Structural Properties

The compound's physical and chemical behaviors are dictated by its multifunctional nature. The catechol group is susceptible to oxidation, the carboxylic acid provides a site for esterification or amidation, and the nitro group influences the molecule's acidity and electronic properties.

Key Physicochemical Data

| Property | Value | Source |

| Melting Point | >222°C (decomposes) | [9] |

| Boiling Point | 411.1 ± 45.0 °C (Predicted) | [9] |

| Density | 1.799 g/cm³ (Predicted) | [9] |

| Appearance | Typically a yellowish solid | [10] |

Chemical Structure Representations

-

SMILES: C1=C(C=C(C(=C1[O-])O)O)C(=O)O[8]

-

InChI: InChI=1S/C7H5NO6/c9-5-2-3(7(11)12)1-4(6(5)10)8(13)14/h1-2,9-10H,(H,11,12)[2][8]

Synthesis Methodologies: A Protocol-Driven Approach

The synthesis of this compound can be approached from several precursors. The choice of method often depends on the availability of starting materials and the desired scale of production. The following protocols represent validated and logical pathways to the target molecule.

Methodology A: Demethylation of 4-Hydroxy-3-methoxy-5-nitrobenzoic acid

This common strategy involves the cleavage of a methyl ether to unmask the second hydroxyl group of the catechol. The use of a strong acid like hydrobromic acid is effective for this transformation.

Causality of Reagent Choice: Constant-boiling hydrobromic acid is a powerful reagent for cleaving aryl methyl ethers. The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by the bromide ion on the methyl group (an SN2 reaction), which is more sterically accessible than the aromatic ring. Refluxing provides the necessary activation energy to overcome the stability of the ether bond.

-

Setup: In a round-bottom flask equipped with a reflux condenser, add 2.6 g of 4-hydroxy-3-methoxy-5-nitrobenzoic acid.

-

Reagent Addition: Add 26 ml of constant-boiling hydrobromic acid to the flask.

-

Reaction: Heat the solution under reflux for 2 hours.

-

Workup: After cooling the reaction mixture, distill the solvent under reduced pressure (water-jet vacuum).

-

Isolation: The remaining solid residue is the crude this compound, which can be purified further by recrystallization if necessary.[11]

Methodology B: Oxidation of 3,4-Dihydroxy-5-nitrobenzaldehyde

This pathway is logical when the corresponding aldehyde is more readily available. It involves a selective oxidation of the aldehyde functional group to a carboxylic acid without disturbing the sensitive catechol and nitro groups.

Causality of Reagent Choice: A mild oxidizing agent is required. A solution of sodium hypochlorite buffered with sodium dihydrogen phosphate provides a controlled source of the oxidizing species. The buffer maintains a stable pH, preventing side reactions like the degradation of the catechol moiety that could occur under harsh basic or acidic conditions.[12]

-

Reagent Preparation: Prepare a solution of 3,4-dihydroxy-5-nitrobenzaldehyde (1.00 g, 5.46 mmol) and sodium dihydrogen phosphate (938 mg, 6.01 mmol) in a mixture of DMSO (5.5 mL) and H₂O (2.2 mL).

-

Oxidant Addition: In a separate vessel, dissolve sodium hypochlorite (975 mg, 10.78 mmol) in water. Slowly add this solution dropwise to the aldehyde solution at room temperature.

-

Reaction: Stir the resulting mixture at room temperature for 90 minutes.

-

Quenching & Extraction: Pour the reaction mixture into a 5% sodium bicarbonate solution and add dichloromethane. Acidify the aqueous layer with hydrochloric acid and extract with ethyl acetate.

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield the final product.[12]

Synthesis Workflow Visualization

Caption: Interaction of DHNB with Xanthine Oxidase leading to the target acid.

Advanced Synthon in Pharmaceutical Chemistry

As a multifunctional building block, it serves as a starting point for synthesizing more complex molecules. The carboxylic acid can be converted to esters, amides, or other derivatives, while the catechol hydroxyls can be selectively protected or functionalized, allowing for precise molecular construction. [4]

Applications in Material Science

The catechol moiety is an excellent chelator for metal ions. This property allows this compound to be used in the development of novel metal-organic frameworks (MOFs) and specialized catalysts. [4]

Analytical and Quality Control Protocols

Ensuring the purity and identity of this compound is critical for its application. High-Performance Liquid Chromatography (HPLC) is a primary method for this purpose.

Exemplar HPLC Method for Analysis

While a specific method for this exact compound is not detailed in the provided literature, a robust method for separating isomers of dihydroxybenzoic acids can be readily adapted. This demonstrates a self-validating system where separation is achieved based on exploiting subtle differences in the analyte's properties.

-

Column: Mixed-mode column (e.g., Reversed-Phase and Anion-Exchange). [13]* Mobile Phase: A buffered acetonitrile/water mixture, for instance, 30% Acetonitrile with 30 mM Ammonium Acetate at pH 5. [13]* Detection: UV detection at 275 nm is suitable for the aromatic system. [13]* Rationale: A mixed-mode column is superior to a standard C18 column for separating structurally similar isomers. It leverages both hydrophobic interactions (from the reversed-phase character) and ionic interactions (from the anion-exchange character with the deprotonated carboxylic acid), providing enhanced selectivity. [13]

Safety, Handling, and Storage

Proper handling is essential due to the compound's irritant properties. All procedures should be conducted in a well-ventilated area or fume hood, with appropriate personal protective equipment (PPE).

GHS Hazard Information

| Hazard Class | Statement |

| Skin Irritation | H315: Causes skin irritation [14][15] |

| Eye Irritation | H319: Causes serious eye irritation [14][15] |

| Specific target organ toxicity | H335: May cause respiratory irritation [14] |

Note: This data is based on related compounds and general safety principles for aromatic acids and nitro compounds.

Protocol for Safe Handling and Emergency Response

-

Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood. [14][16]* Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles. [16] * Skin Protection: Wear impervious, chemical-resistant gloves and protective clothing. [16] * Respiratory Protection: If dust is generated, use a full-face respirator with an appropriate particle filter. [16]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents and bases. [16][17]* First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. [16][17] * Skin Contact: Immediately wash off with plenty of soap and water while removing contaminated clothing. [14][17] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [10][14] * Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention. [10][16]

-

Conclusion

This compound is more than a simple chemical reagent; it is a strategic molecule with significant potential in drug discovery and material science. Its well-defined synthesis routes, coupled with its crucial role as a metabolite of the potent xanthine oxidase inhibitor DHNB, underscore its importance. The protocols and insights provided in this guide are designed to empower researchers to utilize this compound effectively and safely, fostering innovation from the laboratory to clinical applications.

References

- Scimplify. This compound Online.

- LGC Standards. This compound.

- Chemsrc. This compound | CAS#:84211-30-3.

- PrepChem.com. Synthesis of this compound.

- ECHEMI.

- Loba Chemie. 3,4-DIHYDROXY-5-NITRO BENZALDEHYDE MSDS CAS No.

- Sigma-Aldrich.

- Sigma-Aldrich.

- Benchchem. This compound | High-Purity.

- ChemicalBook. This compound CAS#: 84211-30-3.

- PubChem. This compound | C7H5NO6 | CID 14450982.

- Thermo Fisher Scientific.

- NIH. 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB)

- HELIX Chromatography. HPLC Methods for analysis of 3,4-Dihydroxybenzoic acid.

- PubMed. 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB)

- ResearchGate. 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB)

- Guidechem. What is the synthesis and application of 3-Nitro-4,5-dihydroxybenzaldehyde?.

Sources

- 1. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. This compound | CAS#:84211-30-3 | Chemsrc [chemsrc.com]

- 4. benchchem.com [benchchem.com]

- 5. 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a potent inhibitor of xanthine oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C7H5NO6 | CID 14450982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound CAS#: 84211-30-3 [m.chemicalbook.com]

- 10. lobachemie.com [lobachemie.com]

- 11. prepchem.com [prepchem.com]

- 12. Page loading... [wap.guidechem.com]

- 13. helixchrom.com [helixchrom.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. echemi.com [echemi.com]

- 17. assets.thermofisher.cn [assets.thermofisher.cn]

An In-Depth Technical Guide to the Physical Properties of 3,4-Dihydroxy-5-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydroxy-5-nitrobenzoic acid, a derivative of benzoic acid, is a molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring a catechol (3,4-dihydroxy) moiety, a carboxylic acid group, and a nitro group, imparts a unique combination of chemical and physical properties. This guide provides a comprehensive overview of the key physical characteristics of this compound, offering a foundational understanding for its application in research and development. The strategic placement of the electron-withdrawing nitro group on the aromatic ring significantly influences the acidity, reactivity, and spectroscopic properties of the molecule, making a thorough understanding of its physical properties essential for its effective utilization.

Core Physical and Chemical Properties

A summary of the fundamental physical and chemical properties of this compound is presented below. These values are crucial for a variety of applications, from designing reaction conditions to developing analytical methods.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅NO₆ | |

| Molecular Weight | 199.12 g/mol | |

| Melting Point | >222 °C (decomposes) | |

| Boiling Point (Predicted) | 411.1 ± 45.0 °C | |

| Density (Predicted) | 1.799 ± 0.06 g/cm³ | |

| pKa | 3.82 ± 0.10 | |

| Solubility | Slightly soluble in DMSO and Methanol | |

| CAS Number | 84211-30-3 |

Structural and Spectroscopic Characterization

The unique arrangement of functional groups in this compound gives rise to a distinct spectroscopic fingerprint. A thorough analysis of its spectra is fundamental for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons. Due to the substitution pattern, these protons would likely appear as doublets, with their chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl groups. The carboxylic acid proton and the hydroxyl protons are also expected to be present, though their chemical shifts can be broad and solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum would reveal seven distinct carbon signals corresponding to the aromatic carbons, the carboxylic acid carbon, and the carbons bearing the hydroxyl and nitro groups. The chemical shifts of the aromatic carbons are significantly affected by the nature of the substituents.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is anticipated to exhibit characteristic absorption bands corresponding to its functional groups. Analysis of the IR spectrum of the related compound, 3,4-dihydroxybenzoic acid, provides a basis for these expectations.

-

O-H Stretching: Broad absorption bands in the region of 3500-3000 cm⁻¹ are expected due to the O-H stretching vibrations of the carboxylic acid and the two phenolic hydroxyl groups.

-

C=O Stretching: A strong absorption band around 1700-1680 cm⁻¹ is characteristic of the C=O stretching vibration of the carboxylic acid.

-

N-O Stretching: Asymmetric and symmetric stretching vibrations of the nitro group are expected to appear in the regions of 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

-

C=C Stretching: Aromatic C=C stretching vibrations will likely be observed in the 1600-1450 cm⁻¹ region.

-

C-O Stretching: C-O stretching vibrations of the hydroxyl and carboxylic acid groups would appear in the 1300-1200 cm⁻¹ region.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is influenced by the electronic transitions within the aromatic ring and the auxochromic and chromophoric groups attached to it. The absorption maxima for the related 3,4-dihydroxybenzoic acid are reported at 206 nm, 218 nm, and 294 nm.[3][4] The presence of the nitro group in this compound is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound.

Experimental Protocols for Physical Property Determination

The following section outlines standardized experimental procedures for the determination of key physical properties of this compound. These protocols are designed to be self-validating and are based on established methodologies.

Melting Point Determination

The melting point of a compound is a critical indicator of its purity. For this compound, which decomposes at its melting point, careful observation is crucial.

Apparatus:

-

Melting point apparatus with a calibrated thermometer or digital temperature sensor.

-

Capillary tubes.

Procedure:

-

Ensure the sample of this compound is finely powdered and completely dry.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first signs of melting are observed (the onset of decomposition may be visible as darkening or gas evolution).

-

Record the temperature at which the entire sample has decomposed.

-

The reported melting point should be a range from the onset of melting/decomposition to the completion of the process.

Causality: A slow heating rate near the melting point is essential to ensure that the temperature of the sample and the thermometer are in thermal equilibrium, leading to an accurate determination. A wide melting range can indicate the presence of impurities.

Solubility Assessment

Understanding the solubility of a compound is vital for its handling, formulation, and biological testing.

Materials:

-

Test tubes.

-

Vortex mixer.

-

A selection of solvents (e.g., water, ethanol, methanol, dimethyl sulfoxide (DMSO), dichloromethane).

Procedure:

-

Add approximately 10 mg of this compound to a test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution for the presence of undissolved solid.

-

If the solid dissolves completely, the compound is considered soluble in that solvent at that concentration.

-

If the solid does not dissolve, the compound is considered sparingly soluble or insoluble.

-

The qualitative solubility can be further refined by incrementally adding more solvent or by heating the mixture gently to observe any changes in solubility.

Trustworthiness: This protocol provides a rapid and reliable qualitative assessment of solubility. For quantitative solubility determination, more advanced techniques such as shake-flask methods followed by concentration analysis (e.g., by UV-Vis spectroscopy or HPLC) are required.

Determination of pKa via Potentiometric Titration

The pKa value is a measure of the acidity of a compound and is crucial for understanding its ionization state at different pH values.

Apparatus:

-

pH meter with a calibrated electrode.

-

Burette.

-

Magnetic stirrer and stir bar.

-

Beaker.

Procedure:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., a water-methanol mixture).

-

Place the solution in a beaker with a magnetic stir bar and begin stirring.

-

Immerse the calibrated pH electrode into the solution.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Record the pH of the solution after each addition of the titrant.

-

Continue the titration until the pH has stabilized at a high value.

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa can be determined from the titration curve. It is the pH at which half of the acid has been neutralized.

Expertise & Experience: The choice of solvent is critical, as it can influence the pKa value. A co-solvent like methanol is often used for compounds with limited water solubility. The accuracy of the pKa determination is highly dependent on the precise calibration of the pH meter and the accurate standardization of the titrant.

Visualizing Molecular Properties and Experimental Workflows

Visual representations are invaluable tools for understanding complex scientific concepts and procedures.

Ionization States of this compound

The ionization state of this compound is dependent on the pH of the surrounding medium. This can be visualized as a logical relationship.

Caption: Predominant ionization state of the carboxylic acid group as a function of pH.

General Experimental Workflow for Physical Property Characterization

A systematic workflow ensures that the physical properties of a compound are characterized in a logical and efficient manner.

Caption: A typical workflow for the physical characterization of a chemical compound.

Conclusion

This technical guide provides a detailed overview of the key physical properties of this compound. A thorough understanding of its molecular weight, melting point, solubility, and pKa is fundamental for its application in scientific research and drug development. The outlined experimental protocols offer a robust framework for the determination of these properties, emphasizing the importance of methodological rigor and careful data interpretation. While specific experimental spectral data for this compound remains elusive in publicly accessible databases, the provided analysis based on its structural analogues offers valuable predictive insights. Further research to fully characterize the spectroscopic properties of this compound is warranted to complete its physicochemical profile.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

ResearchGate. Fig. 4. 1 H NMR (A); 13 C NMR spectra of 3,4-DHBA purified from TNB... [Link]

-

ResearchGate. 1 H and 13 C NMR data of isolated 3,4-dihydroxybenzoic acid (15) in MeOH-d 4. [Link]

-

SIELC Technologies. UV-Vis Spectrum of 3,4-dihydroxybenzoic Acid. [Link]

-

BMRB. bmse000328 3,4-Dihydroxybenzoic Acid at BMRB. [Link]

-

SIELC Technologies. 3,4-Dihydroxybenzoic Acid. [Link]

-

PrepChem.com. Synthesis of this compound. [Link]

-

NIH. 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout. [Link]

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. US5710343A - Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde - Google Patents [patents.google.com]

- 4. 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]

3,4-Dihydroxy-5-nitrobenzoic Acid molecular weight

An In-Depth Technical Guide to the Molecular Weight and Characterization of 3,4-Dihydroxy-5-nitrobenzoic Acid

Abstract

This technical guide provides a comprehensive analysis of this compound, focusing on the determination, verification, and contextual significance of its molecular weight. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of properties. It delves into the causality behind its physicochemical characteristics and outlines the standard analytical workflows used to confirm its structural integrity and mass. By integrating foundational principles with field-proven experimental protocols, this guide serves as an authoritative resource for the scientific community engaged with this and similar small molecules.

Chemical Identity and Molecular Structure

This compound is a substituted aromatic carboxylic acid. Its chemical identity is fundamentally defined by its molecular structure, which consists of a benzoic acid core functionalized with two hydroxyl (-OH) groups and one nitro (-NO₂) group. The precise arrangement of these functional groups dictates its chemical properties, reactivity, and ultimately, its molecular weight.

Key identifiers for this compound are:

The molecular structure is visualized below.

Caption: 2D structure of this compound.

Physicochemical Properties and Molecular Weight

The molecular weight of a compound is a cornerstone of its identity, influencing everything from reaction stoichiometry to pharmacological activity. It is crucial to distinguish between several key mass-related terms.

-

Molecular Weight (Average Mass): This value is calculated using the weighted average of the natural abundances of the isotopes of each element. It is the value used for bulk calculations, such as preparing solutions of a specific molarity.

-

Exact Mass & Monoisotopic Mass: These terms are often used interchangeably and refer to the mass calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁶O, ¹⁴N). This is the mass that is experimentally determined by high-resolution mass spectrometry.

The key physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 199.12 g/mol | [1][3][4] |

| 199.11800 g/mol | [2] | |

| Exact Mass | 199.01168688 Da | [1][2] |

| Monoisotopic Mass | 199.01168688 Da | [1][2] |

| Melting Point | >222°C (decomposes) | [4] |

| Topological Polar Surface Area | 124 Ų | [1][2] |

| Complexity | 249 | [1][2] |

| Hydrogen Bond Donor Count | 3 | [2] |

| Hydrogen Bond Acceptor Count | 6 | [2] |

Experimental Determination and Structural Verification

While the molecular weight can be calculated from the molecular formula, it must be confirmed experimentally. This process is a self-validating system: confirming the mass validates the underlying structure, and elucidating the structure confirms the elemental composition used to calculate the mass. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the two primary techniques for this purpose.[5][6]

Mass Spectrometry: Direct Mass Determination

Mass spectrometry (MS) is the definitive technique for determining the molecular mass of a compound.[7] For a polar, non-volatile small molecule like this compound, High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (HPLC-MS) is the method of choice.[5][8]

Caption: Workflow for molecular weight confirmation by LC-MS.

Protocol: High-Resolution Mass Spectrometry Analysis

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in a suitable solvent, such as a methanol/water mixture, to a final concentration of 10-100 µg/mL. The presence of acidic protons on the hydroxyl and carboxylic acid groups makes it amenable to polar solvents.

-

Filter the solution through a 0.22 µm syringe filter to remove any particulates that could damage the HPLC system.[8]

-

-

Chromatographic Separation (LC):

-

Inject 1-5 µL of the prepared sample into an HPLC system equipped with a reverse-phase C18 column.

-

Elute the compound using a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid). Formic acid aids in protonation for positive ion mode, but for this molecule, negative ion mode is often more effective.

-

-

Ionization and Detection (MS):

-

The eluent from the HPLC is directed into the mass spectrometer's source.

-

Causality: Electrospray Ionization (ESI) is chosen because it is a "soft" ionization technique suitable for polar, thermally labile molecules, preventing fragmentation and preserving the molecular ion.[5]

-

Set the instrument to operate in negative ion mode . The carboxylic acid and phenolic hydroxyl groups are readily deprotonated, forming a stable [M-H]⁻ ion.

-

The mass analyzer (e.g., Time-of-Flight or Orbitrap) measures the mass-to-charge ratio (m/z) of the resulting ions with high resolution.

-

-

Data Analysis:

-

The primary ion expected in the mass spectrum will be [M-H]⁻ at an m/z of approximately 198.0044 (199.0117 - 1.0073).

-

The high-resolution instrument allows for the confirmation of the exact mass to within a few parts per million (ppm), which provides strong evidence for the elemental formula C₇H₅NO₆.[9]

-

NMR Spectroscopy: Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule.[6][10] By confirming the carbon-hydrogen framework and the connectivity of atoms, NMR validates the molecular formula from which the molecular weight is calculated.[11][12]

Caption: Workflow for structural validation by NMR spectroscopy.

Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent.[10]

-

Causality: A solvent like DMSO-d₆ is an excellent choice because it will dissolve the polar analyte and its residual solvent peak will not obscure the aromatic proton signals. Importantly, the acidic protons of the -OH and -COOH groups are often observable in DMSO-d₆, whereas they would rapidly exchange with D₂O.

-

-

Data Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum. This will provide information on the number of distinct proton environments, their chemical shifts (indicating their electronic environment), and their splitting patterns (indicating neighboring protons).[11]

-

Acquire a ¹³C NMR spectrum, often along with a DEPT experiment. This reveals the number of unique carbon atoms and distinguishes between quaternary carbons (C), methines (CH), methylenes (CH₂), and methyls (CH₃).[10]

-

-

Spectral Interpretation:

-

The ¹H spectrum is expected to show signals in the aromatic region corresponding to the two protons on the benzene ring. The acidic protons will likely appear as broad singlets.

-

The ¹³C spectrum should show seven distinct carbon signals, including the carboxyl carbon (~165-185 ppm) and the aromatic carbons, whose shifts are influenced by the electron-withdrawing nitro group and electron-donating hydroxyl groups.

-

The combined data must be consistent with the proposed structure of this compound, thereby validating the C₇H₅NO₆ formula.

-

Relevance in Research and Drug Development

The precise molecular weight and structure of this compound are critical in its application as a pharmaceutical intermediate and research chemical.[13] For instance, the related compound 3,4-dihydroxy-5-nitrobenzaldehyde (DHNB) has been identified as a potent inhibitor of xanthine oxidase, an enzyme implicated in hyperuricemia and gout.[14][15][16] Research has shown that xanthine oxidase can metabolize the aldehyde (DHNB) to the corresponding carboxylic acid—this compound.[14]

Understanding this metabolic pathway is vital for drug development professionals studying pharmacokinetics and metabolite identification. The ability to distinguish between the parent drug (aldehyde, MW 183.12) and its metabolite (acid, MW 199.12) using high-resolution mass spectrometry is essential for characterizing the drug's fate in a biological system.[7] Furthermore, its use as a precursor in the synthesis of more complex molecules, such as Entacapone, relies on its defined structure and mass for accurate reaction monitoring and quality control.[17][18]

Conclusion

The molecular weight of this compound is a fundamental descriptor, with a calculated average mass of 199.12 g/mol and an exact mass of 199.01168688 Da. This guide has demonstrated that this value is not merely a theoretical calculation but a verifiable parameter, confirmed through rigorous analytical techniques like mass spectrometry and supported by structural elucidation via NMR spectroscopy. For the intended audience of scientists and researchers, this holistic understanding—from chemical formula to experimental validation and practical application—is indispensable for ensuring scientific integrity and advancing research and development objectives.

References

Sources

- 1. This compound | C7H5NO6 | CID 14450982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. This compound CAS#: 84211-30-3 [m.chemicalbook.com]

- 5. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. NMR Spectroscopy [www2.chemistry.msu.edu]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. biocompare.com [biocompare.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]

- 14. 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a potent inhibitor of xanthine oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. RU2130449C1 - Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde - Google Patents [patents.google.com]

- 18. US5710343A - Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde - Google Patents [patents.google.com]

An In-depth Technical Guide to 3,4-Dihydroxy-5-nitrobenzoic Acid: Structure, Synthesis, and Applications

This technical guide provides a comprehensive overview of 3,4-dihydroxy-5-nitrobenzoic acid, a key chemical intermediate in the synthesis of various pharmaceutically important compounds. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, synthesis protocols, and notable applications.

Introduction and Physicochemical Properties

This compound is a substituted benzoic acid derivative featuring a catechol (3,4-dihydroxy) and a nitro group on the aromatic ring. These functional groups impart unique chemical properties that make it a valuable building block in medicinal chemistry.[1] Its structure is a cornerstone for the development of compounds targeting specific biological pathways.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 84211-30-3 | [2] |

| Molecular Formula | C₇H₅NO₆ | [2] |

| Molecular Weight | 199.12 g/mol | [2] |

| Canonical SMILES | C1=C(C=C(C(=C1[O-])O)O)C(=O)O | [2] |

| InChI Key | HDPSONAKHMNQPA-UHFFFAOYSA-N | [2] |

Synthesis of this compound

The primary route to obtaining this compound is through the oxidation of its corresponding aldehyde, 3,4-dihydroxy-5-nitrobenzaldehyde. The synthesis of this aldehyde precursor is a critical first step.

Synthesis of the Precursor: 3,4-Dihydroxy-5-nitrobenzaldehyde

A common method for synthesizing 3,4-dihydroxy-5-nitrobenzaldehyde involves the dealkylation of an ether-protected precursor, such as 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde.

Experimental Protocol: Synthesis of 3,4-Dihydroxy-5-nitrobenzaldehyde [3]

-

Reaction Setup: In a suitable reaction vessel, combine 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde, zinc chloride, and hydrochloric acid. The ratio of reactants is crucial for optimal yield and purity.

-

Reaction Conditions: The mixture is stirred at an elevated temperature, typically around 90-110°C, for several hours to ensure complete dealkylation.

-

Workup and Purification: Upon completion, the reaction mixture is diluted with water and cooled to induce precipitation of the crude product. The precipitate is then collected by filtration and washed with cold water. Further purification can be achieved by recrystallization from a suitable solvent system, such as toluene, often with the addition of activated carbon to remove colored impurities.

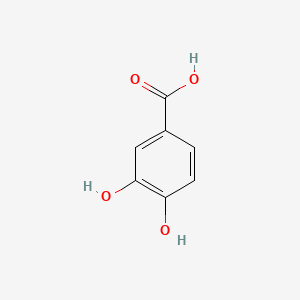

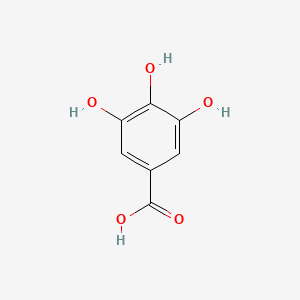

Caption: Synthesis workflow for 3,4-dihydroxy-5-nitrobenzaldehyde.

Oxidation to this compound

The aldehyde functional group of 3,4-dihydroxy-5-nitrobenzaldehyde can be selectively oxidized to a carboxylic acid to yield the final product.

Experimental Protocol: Oxidation of 3,4-Dihydroxy-5-nitrobenzaldehyde [4]

-

Reaction Setup: A solution of 3,4-dihydroxy-5-nitrobenzaldehyde and sodium dihydrogen phosphate in a mixture of dimethyl sulfoxide (DMSO) and water is prepared.

-

Oxidizing Agent: A solution of sodium hypochlorite in water is slowly added dropwise to the reaction mixture at room temperature.

-

Reaction and Workup: The mixture is stirred for a period to ensure complete oxidation. The reaction is then quenched by pouring it into a sodium bicarbonate solution. The aqueous layer is acidified with hydrochloric acid and extracted with an organic solvent such as ethyl acetate.

-

Isolation: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield this compound.

Caption: Oxidation of the aldehyde to the carboxylic acid.

Structural Characterization

Mass Spectrometry

Mass spectrometry data confirms the molecular weight of this compound. In a study where its precursor, 3,4-dihydroxy-5-nitrobenzaldehyde, was enzymatically oxidized, the resulting product showed a molecular ion at m/z 198.[5] The fragmentation pattern included a characteristic loss of CO₂ (a mass difference of 44), yielding a fragment at m/z 154.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for this compound is not available, the spectra of the related compound, 3,4-dihydroxybenzoic acid (protocatechuic acid), can be used for comparative analysis. The ¹H NMR spectrum of protocatechuic acid typically shows signals in the aromatic region corresponding to the protons on the benzene ring, as well as signals for the hydroxyl and carboxylic acid protons. The ¹³C NMR spectrum would show distinct signals for the carboxyl carbon, the hydroxyl- and nitro-substituted aromatic carbons, and the other aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups. These would include a broad O-H stretching band for the carboxylic acid and phenolic hydroxyl groups, a C=O stretching band for the carboxylic acid, and characteristic bands for the nitro group (NO₂) and the aromatic ring. For comparison, the IR spectrum of benzoic acid shows a very broad O-H stretch from approximately 2500-3300 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹.[6]

Biological Activity and Applications

The primary significance of this compound in the pharmaceutical industry lies in its role as a key intermediate in the synthesis of more complex and biologically active molecules.[1]

Precursor to COMT Inhibitors

This compound is a crucial building block in the synthesis of Catechol-O-methyltransferase (COMT) inhibitors. COMT is an enzyme involved in the degradation of catecholamine neurotransmitters.[7] Inhibitors of this enzyme are used in the treatment of Parkinson's disease to enhance the efficacy of levodopa therapy. The structurally related 3,4-dihydroxy-5-nitrobenzaldehyde is a key intermediate in the synthesis of the COMT inhibitor Entacapone.[7]

Caption: Role as a precursor in the COMT inhibition pathway.

Metabolite of Xanthine Oxidase Inhibitors

The precursor aldehyde, 3,4-dihydroxy-5-nitrobenzaldehyde, has been identified as a potent inhibitor of xanthine oxidase, an enzyme that plays a key role in the production of uric acid.[5][8] Elevated levels of uric acid are associated with conditions such as gout.[5] Studies have shown that 3,4-dihydroxy-5-nitrobenzaldehyde is slowly converted to this compound by the action of xanthine oxidase.[5] This suggests that the acid is a metabolite in this biological pathway.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on potential hazards, handling, storage, and disposal. In general, it is recommended to use personal protective equipment such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area.

Conclusion

This compound is a molecule of significant interest, primarily due to its role as a versatile synthetic intermediate in the pharmaceutical industry. Its unique structure, featuring both a catechol and a nitro group, makes it an ideal starting material for the synthesis of COMT inhibitors and other biologically active compounds. While direct biological activity data for the acid itself is limited, its importance as a building block is well-established. Further research into its own potential therapeutic properties could unveil new applications for this valuable compound.

References

- Lü, J. M., et al. (2013). 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout. Biochemical Pharmacology, 86(9), 1328-1337.

-

ResearchGate. (n.d.). Fig. 4. 1 H NMR (A); 13 C NMR spectra of 3,4-DHBA purified from TNB.... Retrieved from [Link]

-

ResearchGate. (n.d.). 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase: A potential therapeutic agent for treatment of hyperuricemia and gout. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR data of isolated 3,4-dihydroxybenzoic acid (15) in MeOH-d 4. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubMed. (2024). A potential therapeutic agent for the treatment of hyperuricemia and gout: 3,4-Dihydroxy-5-nitrobenzaldehyde phenylthiosemicarbazide. Retrieved from [Link]

- Google Patents. (n.d.). Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde.

-

PubMed. (2013). 3,4-dihydroxy-5-nitrobenzaldehyde (DHNB) is a potent inhibitor of xanthine oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C7H5NO6 | CID 14450982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US5710343A - Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde - Google Patents [patents.google.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]

- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. benchchem.com [benchchem.com]

- 8. 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a potent inhibitor of xanthine oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3,4-Dihydroxy-5-nitrobenzoic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3,4-dihydroxy-5-nitrobenzoic acid, a key substituted catechol derivative with significant relevance in medicinal chemistry and drug development. This document delves into its chemical identity, physicochemical properties, and detailed synthesis protocols. Furthermore, it explores the compound's primary role as a crucial metabolite of the potent xanthine oxidase inhibitor, 3,4-dihydroxy-5-nitrobenzaldehyde (DHNB), and discusses its potential therapeutic implications in conditions such as hyperuricemia and gout. The guide also covers analytical characterization techniques and essential safety and handling protocols, serving as an in-depth resource for researchers and professionals in the field.

Introduction

This compound, a nitro-substituted derivative of protocatechuic acid, is a molecule of significant interest in the landscape of pharmaceutical research. Its structural architecture, featuring a catechol moiety, a carboxylic acid group, and a nitro functional group, imparts unique chemical and biological characteristics. While not a widely commercialized compound itself, its importance is intrinsically linked to its role as a metabolite and a potential pharmacophore.

This guide aims to consolidate the current scientific knowledge on this compound, offering a holistic perspective for researchers engaged in drug discovery and development. By elucidating its synthesis, properties, and biological context, we provide a foundational resource to facilitate further investigation and application of this intriguing molecule.

Chemical Identity and Physicochemical Properties

A precise understanding of the chemical and physical properties of this compound is fundamental for its application in a research setting.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 84211-30-3 | [1] |

| Molecular Formula | C₇H₅NO₆ | [1] |

| Molecular Weight | 199.12 g/mol | [1] |

| Canonical SMILES | C1=C(C=C(C(=C1[O-])O)O)C(=O)O | [1] |

| Appearance | Expected to be a solid | N/A |

| Melting Point | >222 °C (decomposes) | N/A |

| pKa | 3.82 ± 0.10 (Predicted) | N/A |

| Solubility | Slightly soluble in DMSO and Methanol | N/A |

Synthesis of this compound

The synthesis of this compound can be approached through two principal pathways, both of which are detailed below. The choice of method may be dictated by the availability of starting materials and the desired scale of the reaction.

Pathway 1: Demethylation of 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid

This is a common and direct method for preparing the target compound. The core of this synthesis is the cleavage of the methyl ether in the precursor, 4-hydroxy-3-methoxy-5-nitrobenzoic acid.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2.6 g of 4-hydroxy-3-methoxy-5-nitrobenzoic acid in 26 ml of constant-boiling hydrobromic acid.[2]

-

Reflux: Heat the solution to reflux and maintain for 2 hours.[2] The reaction mixture will typically darken during this process.

-

Solvent Removal: After cooling the reaction mixture to room temperature, distill the solvent under reduced pressure (water-jet vacuum).[2]

-

Isolation and Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as water or an alcohol-water mixture.

Causality of Experimental Choices:

-

Hydrobromic Acid: A strong acid like HBr is necessary to cleave the relatively stable aryl-methyl ether bond. The constant-boiling nature of the acid ensures a consistent reaction temperature.

-

Reflux: The elevated temperature provided by refluxing is crucial to overcome the activation energy of the ether cleavage reaction.

Pathway 2: Oxidation of 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB)

This pathway is particularly relevant as it mirrors the metabolic conversion of DHNB. While this method can be used for synthesis, it also forms the basis of the compound's primary biological significance.

Experimental Protocol (General):

-

Dissolution: Dissolve 3,4-dihydroxy-5-nitrobenzaldehyde in a suitable solvent (e.g., aqueous acetone or a buffered aqueous solution).

-

Addition of Oxidant: Slowly add a solution of an oxidizing agent, such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), to the aldehyde solution with stirring. The reaction temperature should be monitored and controlled, typically starting at a low temperature (e.g., 0-5 °C) and then allowing it to warm to room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the work-up procedure will depend on the oxidant used. For KMnO₄, the manganese dioxide byproduct is typically removed by filtration. For H₂O₂, any remaining peroxide can be quenched. The reaction mixture is then acidified to precipitate the carboxylic acid.

-

Purification: The crude product is collected by filtration and can be purified by recrystallization.

Biological Significance and Applications

The primary interest in this compound stems from its role as a metabolite of 3,4-dihydroxy-5-nitrobenzaldehyde (DHNB), a potent inhibitor of the enzyme xanthine oxidase.[3][4][5]

Xanthine Oxidase Inhibition and Gout Therapy

Xanthine oxidase is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[4] Overproduction of uric acid leads to hyperuricemia, a condition that can result in the deposition of urate crystals in the joints, causing the painful inflammatory condition known as gout.[4]

DHNB has been identified as a potent, mixed-type inhibitor of xanthine oxidase, with an IC₅₀ value of 3 μM, comparable to that of the clinically used drug allopurinol.[3][5] Studies have shown that DHNB is slowly converted to this compound by the action of xanthine oxidase itself.[4] This suggests that while the aldehyde is the primary inhibitor, the corresponding carboxylic acid is the metabolic end-product of this interaction.

The therapeutic potential of DHNB as a treatment for hyperuricemia and gout is an active area of research.[3][4][5] The formation of this compound is a key aspect of its mechanism of action and metabolic fate.

Antioxidant Properties

Phenolic compounds, particularly those with a catechol structure, are known for their antioxidant properties. The precursor, DHNB, has been shown to be a potent scavenger of free radicals.[3][4] While specific studies on the antioxidant capacity of this compound are limited, it is reasonable to extrapolate that it would also possess antioxidant activity due to the presence of the catechol moiety. This is an area that warrants further investigation.

Analytical Characterization

The structural elucidation and purity assessment of this compound are crucial for its use in research. The following techniques are standard for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons. Due to the substitution pattern, these protons will likely appear as doublets or singlets, depending on the coupling constants. The chemical shifts will be influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl and carboxyl groups. The acidic protons of the hydroxyl and carboxylic acid groups will appear as broad singlets and their chemical shifts will be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Six aromatic carbon signals and one carboxyl carbon signal are expected. The chemical shifts of the aromatic carbons will be influenced by the attached functional groups. The carboxyl carbon will appear significantly downfield.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups:

-

O-H Stretch: A broad band in the region of 3300-2500 cm⁻¹ is expected for the carboxylic acid O-H stretching, often overlapping with the phenolic O-H stretches.

-

C=O Stretch: A strong absorption band around 1700-1680 cm⁻¹ is characteristic of the carboxylic acid carbonyl group.

-

N-O Stretch: Asymmetric and symmetric stretching vibrations of the nitro group will appear as strong bands around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

-

C-O Stretch: Bands associated with the phenolic C-O stretching will be observed in the 1300-1200 cm⁻¹ region.

-

Aromatic C=C Stretch: Medium to weak absorptions in the 1600-1450 cm⁻¹ range are indicative of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at m/z 199. Fragmentation patterns would likely involve the loss of the carboxyl group (-COOH) and the nitro group (-NO₂).

Safety and Handling

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Hazard Identification (based on related compounds):

-

May cause skin, eye, and respiratory tract irritation.

-

May be harmful if swallowed.

First Aid Measures (General):

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

This compound is a multifaceted compound with significant, albeit indirect, importance in the field of drug development. Its primary role as a metabolite of the xanthine oxidase inhibitor DHNB positions it as a key molecule in the study of potential therapeutics for hyperuricemia and gout. This technical guide has provided a detailed examination of its chemical properties, synthesis, biological context, analytical characterization, and safety protocols. It is our hope that this comprehensive resource will serve as a valuable tool for researchers and scientists, fostering further exploration into the chemistry and therapeutic potential of this and related compounds.

References

-

Lü, J. M., Yao, Q., & Chen, C. (2013). 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout. Biochemical pharmacology, 86(9), 1328–1337. [Link]

-

PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]

-

ResearchGate. (2013). 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase: A potential therapeutic agent for treatment of hyperuricemia and gout. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubMed. (2013). 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a potent inhibitor of xanthine oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout. Retrieved from [Link]

-

National Institutes of Health. (2013). 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout. Retrieved from [Link]

Sources

- 1. This compound | C7H5NO6 | CID 14450982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a potent inhibitor of xanthine oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 3,4-Dihydroxy-5-nitrobenzoic Acid

Abstract: This document provides an in-depth technical overview of 3,4-Dihydroxy-5-nitrobenzoic acid, a nitrated catechol derivative of significant interest in medicinal chemistry and pharmacological research. We will explore its chemical identity, physicochemical properties, and potential applications. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this compound's scientific context and practical utility.

Chemical Identity and Nomenclature

Accurate identification is the cornerstone of reproducible research. This compound is known by several names across various databases and publications. Understanding these synonyms is critical for conducting exhaustive literature searches and ensuring clear communication within the scientific community.

The officially recognized IUPAC name for this compound is This compound [1]. It is a derivative of benzoic acid with two hydroxyl (-OH) groups at the 3 and 4 positions and a nitro (-NO2) group at the 5 position of the benzene ring.

Table 1: Compound Identifiers

| Identifier Type | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 84211-30-3 | PubChem, LGC Standards[1][2] |

| Molecular Formula | C₇H₅NO₆ | PubChem[1] |

| Molecular Weight | 199.12 g/mol | PubChem[1] |

| ChEMBL ID | CHEMBL170549 | PubChem[1] |

| PubChem CID | 14450982 | PubChem[1] |

| InChIKey | HDPSONAKHMNQPA-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | C1=C(C=C(C(=C1[O-])O)O)C(=O)O | PubChem[1][3] |

A comprehensive list of depositor-supplied synonyms is available through PubChem, which includes variations in spacing and punctuation as well as database-specific identifiers like DTXSID30560445 and AKOS016347771[1]. The structural relationship and nomenclature are visualized below.

Caption: Structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in biological and chemical systems, influencing everything from solubility in assay buffers to its ability to cross cell membranes. While extensive experimental data for this compound is not widely published, its properties can be predicted based on its structure and data from closely related analogs.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale / Comparison |

|---|---|---|

| pKa (most acidic) | ~3.5-4.0 (Carboxylic Acid) | The carboxylic acid proton is the most acidic. Electron-withdrawing nitro and hydroxyl groups on the ring increase its acidity compared to benzoic acid (pKa 4.2). |

| pKa (phenolic) | ~7.0-8.0 | The phenolic protons are less acidic than the carboxylic proton. The nitro group's electron-withdrawing effect lowers the pKa of the phenolic groups compared to catechol (pKa ~9.2). |

| LogP | ~1.0-1.5 | The presence of three polar groups (two hydroxyls, one carboxyl) is offset by the nitro group and the aromatic ring, suggesting moderate lipophilicity. |

| Aqueous Solubility | Moderately Soluble | Expected to be soluble in polar organic solvents and aqueous bases. Solubility in acidic or neutral water is likely limited but enhanced by the polar functional groups. |

| Appearance | Likely a yellow or brownish solid | The nitro-aromatic system often imparts color. For example, 4-Hydroxy-3-nitrobenzoic acid is a solid[4]. |

Causality Insight: The interplay of the electron-withdrawing nitro group and the electron-donating hydroxyl groups significantly influences the molecule's electronic distribution. This affects not only the acidity (pKa) of the functional groups but also its reactivity and potential to participate in hydrogen bonding, which is crucial for receptor-ligand interactions.

Potential Research Applications and Biological Context

While specific research on this compound itself is limited in widely accessible literature, its structural motifs—a catechol and a nitrobenzoic acid—are present in many biologically active molecules. This allows us to infer its potential applications and areas for future investigation.

-

Enzyme Inhibition: Catechol derivatives are well-known inhibitors of various enzymes, often through metal chelation at the active site or by acting as antioxidants that modulate enzyme activity. The nitro group can further enhance binding affinity or introduce specific electronic interactions. A primary area of investigation would be its effect on catechol-O-methyltransferase (COMT), an enzyme that metabolizes catechols.

-

Antioxidant and Radical Scavenging Activity: The catechol moiety is a classic antioxidant pharmacophore. It can donate hydrogen atoms to neutralize free radicals. The addition of an electron-withdrawing nitro group can modulate this activity, a key experimental question for researchers.

-

Intermediate for Chemical Synthesis: This compound serves as a valuable precursor or intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry[3]. The functional groups (carboxyl, hydroxyl, nitro) offer multiple handles for chemical modification.

The logical workflow for investigating a compound like this, from initial characterization to biological screening, is outlined below.

Caption: A generalized workflow for novel compound investigation.

Experimental Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Trustworthiness in research demands rigorous validation of starting materials. The following protocol outlines a general method for assessing the purity of this compound.

Objective: To determine the purity of a sample of this compound using reverse-phase HPLC with UV detection.

Rationale: Reverse-phase HPLC separates compounds based on their hydrophobicity. The polar nature of our analyte makes it well-suited for this technique. A C18 column is a standard choice for providing a non-polar stationary phase. The mobile phase consists of an acidified aqueous component (to keep the carboxylic acid protonated and improve peak shape) and an organic modifier (to elute the compound). UV detection is chosen because the aromatic ring and nitro group are strong chromophores.

Materials:

-

This compound sample

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade water

-

Trifluoroacetic acid (TFA)

-

Volumetric flasks and pipettes

-

HPLC system with UV detector, autosampler, and C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Methodology:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in Water. Add 1 mL of TFA to 1 L of HPLC-grade water. Mix thoroughly.

-

Mobile Phase B: 0.1% TFA in Acetonitrile. Add 1 mL of TFA to 1 L of HPLC-grade ACN. Mix thoroughly.

-

Insight: TFA acts as an ion-pairing agent and maintains a low pH (~2) to ensure the carboxyl group is fully protonated, preventing peak tailing and leading to sharper, more symmetrical peaks.

-

-

Standard Preparation:

-

Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

-

Perform a serial dilution to create working standards (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL).

-

-

HPLC Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: 280 nm (or scan for optimal wavelength)

-

Column Temperature: 30 °C

-

Gradient Elution:

Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |

-

-

Analysis and Validation:

-

Inject a blank (50:50 mobile phase) to establish a baseline.

-

Inject the standards to generate a calibration curve.

-

Inject the sample solution.

-

Self-Validation: The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %). A linear calibration curve (R² > 0.999) from the standards validates the quantitative aspect of the method. The retention time of the sample peak should match that of the standard.

-

References

-

PubChem Compound Summary for CID 14450982, this compound. National Center for Biotechnology Information. [Link]

-

PubChem Compound Summary for CID 69265, 3-Hydroxy-4-nitrobenzoic acid. National Center for Biotechnology Information. [Link]

-

PubChem Compound Summary for CID 12033, 4-Hydroxy-3-nitrobenzoic acid. National Center for Biotechnology Information. [Link]

Sources

- 1. This compound | C7H5NO6 | CID 14450982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]

- 4. 4-Hydroxy-3-nitrobenzoic acid | C7H5NO5 | CID 12033 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 3,4-Dihydroxy-5-nitrobenzoic Acid in Water and Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3,4-dihydroxy-5-nitrobenzoic acid, a key intermediate in pharmaceutical synthesis, notably for catechol-O-methyltransferase (COMT) inhibitors. While specific quantitative solubility data for this compound is not extensively published, this document synthesizes foundational chemical principles, qualitative experimental observations, and quantitative data from structurally analogous compounds to provide a robust predictive framework for its behavior in aqueous and organic media. This guide is intended for researchers, chemists, and formulation scientists in the field of drug development, offering insights into the physicochemical factors governing solubility and providing detailed protocols for its experimental determination.

Introduction: The Physicochemical Landscape of this compound

This compound, also known as 5-nitroprotocatechuic acid, is a substituted benzoic acid derivative featuring a catechol moiety, a carboxylic acid group, and a nitro group. This trifunctional arrangement imparts a unique set of physicochemical properties that dictates its solubility, a critical parameter for its synthesis, purification, and formulation into drug products.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₅NO₆ | PubChem[1] |

| Molecular Weight | 199.12 g/mol | PubChem[1] |

| Predicted pKa | 3.82 ± 0.10 | ChemicalBook[2] |

| Appearance | Yellow to Beige Solid | ChemicalBook[2] |

| Qualitative Solubility | Slightly soluble in DMSO and Methanol | ChemicalBook[2] |

The presence of two hydroxyl groups and a carboxylic acid group suggests the potential for extensive hydrogen bonding, which would favor solubility in polar protic solvents. Conversely, the aromatic ring and the nitro group introduce a degree of lipophilicity. The interplay of these functional groups, along with the compound's acidic nature, creates a complex solubility profile that is highly dependent on the solvent system and its pH.

The Critical Influence of pH on Aqueous Solubility

The solubility of this compound in aqueous media is profoundly influenced by pH due to the presence of the carboxylic acid and phenolic hydroxyl groups. As a weak acid, its solubility dramatically increases in alkaline conditions.[3]

The carboxylic acid group, with a predicted pKa of approximately 3.82, will be predominantly in its protonated, less soluble form at a pH below this value.[2] As the pH increases above the pKa, the carboxylic acid deprotonates to form the more polar and, therefore, more water-soluble carboxylate anion.[4] This principle is fundamental in the extraction and purification of phenolic acids.[3]

The phenolic hydroxyl groups also contribute to the acidic nature of the molecule, though their pKa values are expected to be higher than that of the carboxylic acid. At significantly higher pH values, these groups will also deprotonate, further increasing the compound's charge and aqueous solubility. However, it is important to note that high pH can lead to the degradation of some polyphenolic compounds.[5]

Solubility in Organic Solvents: A Predictive Analysis

While specific quantitative data for this compound is scarce, an analysis of structurally related nitrobenzoic acids provides a strong basis for predicting its behavior in common organic solvents. The general principle of "like dissolves like" is a useful starting point, suggesting that polar solvents will be more effective at dissolving this polar molecule.

A study on the solubility of benzoic acid, 3-nitrobenzoic acid, and 3,5-dinitrobenzoic acid in a range of solvents demonstrated that polar protic solvents like methanol and ethanol were the most effective.[5] This is attributed to their ability to engage in hydrogen bonding with the carboxylic acid and nitro groups.

Table 2: Comparative Molar Solubility of Benzoic Acid and its Nitro-derivatives in Various Solvents at 298.15 K (25 °C)

| Solvent | Benzoic Acid (mol/L) | 3-Nitrobenzoic Acid (mol/L) | 3,5-Dinitrobenzoic Acid (mol/L) |

| Water | 0.028 | 0.021 | 0.007 |

| Methanol | 4.881 | 4.263 | 1.258 |

| Ethanol | 5.867 | 3.606 | 0.899 |

| Acetonitrile | 2.351 | 1.974 | 0.255 |

| Ethyl Acetate | 3.181 | 1.502 | 0.255 |

| Dichloromethane | 0.947 | 0.502 | 0.063 |

| Toluene | 0.450 | 0.046 | 0.005 |

Data extracted from Zhang et al. (2015)[5]

Based on this comparative data, it is reasonable to predict that this compound will exhibit its highest solubility in polar protic solvents such as methanol and ethanol, and polar aprotic solvents like DMSO and acetone. Its solubility is expected to be significantly lower in nonpolar solvents like toluene and petroleum ether. The two additional hydroxyl groups on the target molecule, compared to 3-nitrobenzoic acid, are likely to enhance its solubility in polar solvents capable of hydrogen bonding.

The Impact of Temperature on Solubility

The dissolution of most solid compounds, including benzoic acid and its derivatives, is an endothermic process.[6] Consequently, the solubility of this compound is expected to increase with rising temperature. This positive temperature dependence is a key principle utilized in recrystallization for purification.[6]

Experimental data for benzoic acid and its nitro-derivatives consistently show a significant increase in solubility in various solvents as the temperature is raised from 273.15 K to 323.15 K.[5] This trend allows for the dissolution of the compound in a minimal amount of hot solvent, followed by crystallization upon cooling to yield a purified product.

Experimental Determination of Solubility: Methodologies and Protocols

For researchers requiring precise solubility data, several established experimental methods can be employed. The "gold standard" for determining equilibrium solubility is the Saturation Shake-Flask (SSF) method.[7][8]

The Saturation Shake-Flask (SSF) Method

This method involves creating a saturated solution of the compound at a controlled temperature and then determining the concentration of the solute in the solution.

Caption: A schematic overview of the Saturation Shake-Flask method.

Detailed Protocol for the Shake-Flask Method:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the container in a constant temperature shaker bath. Agitate the suspension for a sufficient duration (typically 24 to 48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally.

-

Phase Separation: After equilibration, cease agitation and allow the solid to sediment. Separate the saturated solution from the excess solid. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a solvent-compatible filter (e.g., a 0.45 µm PTFE syringe filter).

-

Quantification: Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible spectrophotometry.

-

Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.

Dynamic (Synthetic) Method

An alternative approach is the dynamic or synthetic method, where a known amount of the solute is heated in a known amount of solvent until complete dissolution is observed.[9] This method is often faster but may be less precise than the SSF method.

Sources

- 1. 3-Nitrobenzoic acid | C7H5NO4 | CID 8497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 84211-30-3 [m.chemicalbook.com]

- 3. Benzoic Acid and Chlorobenzoic Acids: Thermodynamic Study of the Pure Compounds and Binary Mixtures With Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. jbiochemtech.com [jbiochemtech.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. enamine.net [enamine.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3,4-Dihydroxy-5-nitrobenzoic Acid: From Synthesis to Therapeutic Potential

Introduction: The Emergence of a Multifaceted Nitrocatechol